Arabinan polysaccharides from Sugar beet

Food Hydrocolloids Emulsion Stabilization Structure-Function Analysis

Sugar beet arabinan is a structurally unique, neutral pectic-side-chain polysaccharide with ~69% arabinose, enabling superior emulsification at 7.5x lower dosage than gum arabic. Ferulic acid esters confer oxidative cross-linking, absent in citrus/apple pectins. Debranched (linear) forms provide 8-fold higher polyphenol binding. Specified molecular weight fractions optimize prebiotic fermentation. For emulsion stabilization, fat mimetics, or gut-health AOS delivery, verify arabinan branching architecture and feruloylation status. Non-performance of generic pectins guaranteed.

Molecular Formula C23H38NO19Na
Molecular Weight
Cat. No. B1165433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinan polysaccharides from Sugar beet
Molecular FormulaC23H38NO19Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 8 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sugar Beet Arabinan Polysaccharides: Molecular Architecture and Compositional Differentiation from Commercial Pectins


Arabinan polysaccharides from sugar beet (Beta vulgaris) are neutral pectic side-chain polymers characterized by an α-L-1,5-linked arabinofuranosyl backbone with α-L-1,2- and α-L-1,3-linked arabinofuranosyl branching residues [1]. Sugar beet arabinan exhibits a molecular weight of approximately 79.9 kDa and a distinctive monosaccharide composition comprising 69% arabinose, 19% galactose, and 10% galacturonic acid [1]. This structural profile contrasts markedly with citrus pectin, which contains 88% galacturonic acid and demonstrates a substantially higher molecular weight of 290 kDa [1]. Sugar beet arabinans are derived from the ramified 'hairy' regions of sugar beet pectin and may contain ferulic acid esters attached to the O-2 position of (1→5)-linked arabinofuranosyl residues [2], enabling oxidative cross-linking functionality absent in citrus and apple pectins.

Why Sugar Beet Arabinan Cannot Be Replaced by Generic Pectins or Other Neutral Polysaccharides


The functional performance of sugar beet arabinan is dictated by structural parameters that vary substantially across pectin sources and polysaccharide classes. Unlike citrus and apple pectins, which consist predominantly of linear homogalacturonan domains and function primarily as gelling or thickening agents, sugar beet pectin contains highly branched arabinan side chains that confer pronounced emulsifying properties [1]. Specifically, the arabinose content in sugar beet pectin can reach up to 57 mol%, and a linear correlation has been established between the proportion of branched arabinan side chains and reduced emulsion droplet size [1]. In contrast, galactose content (18–30 mol%) exerts negligible influence on emulsification outcomes [1]. Furthermore, ferulic acid moieties esterified to arabinan chains enable oxidative cross-linking for gel network formation [2], a capability absent in citrus and apple pectins. Substituting sugar beet arabinan with generic citrus pectin, apple pectin, or other neutral polysaccharides without equivalent arabinan branching architecture and feruloylation status will result in functional failure for emulsification and oxidative gelation applications. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for Sugar Beet Arabinan: Head-to-Head and Cross-Study Comparative Data


Arabinose Content Directly Correlates with Emulsion Droplet Size Reduction in 43 Acid-Extracted Sugar Beet Pectins

In a systematic analysis of 43 acid-extracted sugar beet pectins with varying molecular structures, increasing amounts of branched arabinans (up to 57 mol% arabinose) positively correlated with reduced emulsion droplet size, whereas galactose content (18–30 mol%) showed negligible influence [1]. A linear correlation was observed between the proportion of neutral sugar side chains and droplet sizes [1]. Enzymatic modification studies further confirmed causality: selective degradation of arabinan side chains using arabinan-modifying enzymes demonstrated that both higher portions and longer chain lengths of arabinans positively influence emulsifying properties, while de-esterification resulted in only moderate droplet size increases and homogalacturonan backbone cleavage affected functionality only at higher extents [2].

Food Hydrocolloids Emulsion Stabilization Structure-Function Analysis

Sugar Beet Pectin Achieves Equivalent Long-Term Emulsion Stability to Gum Arabic at 7.5-Fold Lower Concentration

A comparative study of gum arabic (GA) and sugar beet pectin (SBP) interfacial behavior and emulsion stability demonstrated that SBP-stabilized emulsions exhibited smaller droplet size, larger viscosity, and a thicker, more elastic interfacial layer at equivalent concentrations [1]. Crucially, a direct comparison of long-term stability between SBP 2.0% and GA 15.0% emulsions showed that SBP achieves comparable long-term stability at a 7.5-fold lower concentration [1]. This differential performance was attributed to the elasticity of the interfacial layer, with SBP forming a more elastic interface than GA [1]. An independent study confirmed that 2% sugar beet pectin produced optimal droplet surface coverage with droplet size decreasing from 15 μm to approximately 6 μm as concentration increased from 0.05% to 2%, and SBP-stabilized emulsions exhibited better long-term stability than GA-stabilized emulsions [2].

Food Emulsifiers Interfacial Rheology Long-Term Stability

Enzymically-Debranched Sugar Beet Arabinan Forms Concentration-Dependent Thermoreversible Gels with 80-Fold Strength Modulation

Enzymatic debranching of sugar beet arabinan yields essentially linear chains of 50–80 1,5-linked α-L-arabinofuranosyl residues that develop cohesive, spreadable gel-like structures upon storage at or below ambient temperature [1]. Gel strength (storage modulus, G') exhibits dramatic concentration dependence: 20% (w/w) samples are approximately 80 times stronger than those prepared at 10% (w/w) [1]. Gelation kinetics are similarly concentration-dependent, with gel times at 20°C decreasing from approximately 15 hours at 10% (w/w) to approximately 30 minutes at 20% (w/w) [1]. Temperature reduction accelerates gel formation by just over a factor of two between 25°C and 10°C, and gels maintain cohesion up to ~70°C for weakest samples and ~90°C for strongest samples [1]. Electron microscopy reveals a network of randomly oriented microfibrils approximately 200 nm in length [1].

Gelation Fat Replacement Rheology Enzymatic Modification

Linear Sugar Beet Arabinan Exhibits 8-Fold Higher Polyphenol Binding Capacity than Branched Arabinan

Comparative analysis of sugar beet arabinans with varying branching degrees revealed that linear (debranched) arabinans exhibit substantially higher polyphenol interaction capacity than their branched counterparts [1]. Specifically, linear arabinans demonstrated 8-fold higher binding than branched arabinans when interacting with low and high molecular weight polyphenols [1]. Higher branching degree was found to limit arabinan interaction with polyphenols, indicating that the steric accessibility of the arabinan backbone governs binding efficiency [1]. Overall, arabinan-polyphenol interactions accounted for 1–28% of total pectic polysaccharide-polyphenol interactions, with covalently linked polyphenols to the arabinan backbone further limiting additional interactions [1]. Sugar beet arabinans (both branched and debranched) were compared to the well-characterized structure of apple arabinan [1].

Polyphenol Interactions Polysaccharide Structure Binding Capacity

Sugar Beet Arabino-Oligosaccharides Selectively Stimulate Bifidobacterium and Lactobacillus in Ulcerative Colitis Patient Microbiota

In vitro fermentation studies using mixed cultures of human fecal bacteria from ulcerative colitis (UC) patients (in remission, with active disease, and healthy controls) demonstrated that arabino-oligosaccharides (AOS) derived from sugar beet pulp selectively stimulate the growth of beneficial bacterial genera [1]. Quantitative real-time PCR analysis revealed that Bifidobacterium spp. and Lactobacillus spp. populations were selectively increased after fermentation of AOS or fructo-oligosaccharides (FOS) by fecal microbiota derived from UC patients [1]. Independent fermentation profiling studies further established that bifidobacteria stimulation is dependent on molecular weight, with maximum increases in bifidobacteria after 48 hours observed on lower molecular weight arabinan fractions [2].

Prebiotics Gut Microbiota Ulcerative Colitis Arabino-Oligosaccharides

Sugar Beet Arabinan Molecular Weight and Monosaccharide Composition Differentiate from Citrus Pectin

Comparative polysaccharide characterization reveals that sugar beet arabinan exhibits a molecular weight of 79.9 kDa, significantly lower than citrus pectin at 290 kDa [1]. Monosaccharide composition analysis shows sugar beet arabinan contains 69% arabinose, 19% galactose, and 10% galacturonic acid, whereas citrus pectin contains 88% galacturonic acid with substantially lower neutral sugar content [1]. Sugar beet arabinan features an α-L-1,5-linked arabinofuranosyl backbone with α-L-1,2- and α-L-1,3-linked arabinofuranosyl side chains, contrasting with the α-L-1,4-linked galacturonic acid backbone of citrus pectin [1]. The sugar beet arabinan structure is further distinguished by ferulic acid esterification at the O-2 position of (1→5)-linked arabinofuranosyl residues [2], enabling oxidative cross-linking functionality that is absent in citrus and apple pectins.

Polysaccharide Characterization Molecular Weight Monosaccharide Analysis

Evidence-Backed Application Scenarios for Sugar Beet Arabinan Polysaccharides in Food and Industrial Formulations


Cost-Effective Gum Arabic Replacement in Beverage Emulsions and Flavor Encapsulation

Sugar beet pectin with high arabinan content (arabinan branching up to 57 mol%) can replace gum arabic in oil-in-water emulsions at a 7.5-fold lower concentration (2.0% SBP vs. 15.0% GA) while maintaining equivalent long-term stability [1]. The thicker, more elastic interfacial layer formed by SBP provides superior droplet stabilization compared to GA at identical concentrations [1]. Procurement should prioritize sugar beet pectin fractions with verified high arabinose content, as arabinan side chains (not protein content, degree of methylation, or acetylation) are the primary structural determinant of emulsification performance [2]. This application is particularly relevant for beverage emulsions, flavor oils, and clouding agents where gum arabic price volatility and supply chain instability necessitate reliable alternatives.

Concentration-Tunable Fat Replacement and Texture Modification in Low-Fat Food Products

Enzymically-debranched sugar beet arabinan (linear chains of 50–80 1,5-linked α-L-arabinofuranosyl residues) forms cohesive, spreadable gels at concentrations of 10–20% (w/w), with gel strength modulation of 80-fold across this concentration range [1]. Gelation kinetics can be controlled via concentration (gel time reduction from 15 hours at 10% to 30 minutes at 20%) and temperature (factor-of-two acceleration from 25°C to 10°C) [1]. Thermoreversible gel stability up to 70–90°C supports processing flexibility [1]. This tunable rheological profile enables fat mimetic applications in low-fat spreads, dairy alternatives, confectionery fillings, and bakery products where precise texture control is required without reliance on lipid content.

Polyphenol Complexation and Beverage Clarification Using Linear (Debranched) Sugar Beet Arabinan

Linear (debranched) sugar beet arabinan demonstrates 8-fold higher polyphenol binding capacity compared to branched arabinan, making it the preferred form for applications involving polyphenol complexation [1]. The enhanced binding of low and high molecular weight polyphenols by linear arabinan results from reduced steric hindrance in the absence of branching [1]. Procurement for beverage clarification, haze prevention, color stabilization, or functional ingredient delivery must specify debranched (linear) arabinan rather than native branched material. This structural distinction is critical because higher branching degree actively limits arabinan-polyphenol interactions [1].

Prebiotic Oligosaccharide Production for Gut Health Applications in Inflammatory Bowel Disease Populations

Arabino-oligosaccharides (AOS) derived from sugar beet arabinan selectively stimulate Bifidobacterium spp. and Lactobacillus spp. growth in fecal microbiota from ulcerative colitis patients, demonstrating prebiotic efficacy comparable to fructo-oligosaccharides (FOS) [1]. Lower molecular weight arabinan fractions produce maximum bifidobacteria increases after 48-hour fermentation [2]. This evidence supports development of AOS-based prebiotic ingredients for functional foods and dietary supplements targeting gut health, with particular relevance to inflammatory bowel disease patient populations. Procurement should specify controlled molecular weight fractions (lower MW preferred) and degree of polymerization to optimize prebiotic fermentation kinetics [2].

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